molecular formula C9H19O7P B1264849 1-Hexanoyl-sn-glycero-3-phosphate

1-Hexanoyl-sn-glycero-3-phosphate

Cat. No. B1264849
M. Wt: 270.22 g/mol
InChI Key: FIMVTNBZKNVWDN-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-hexanoyl-sn-glycero-3-phosphate is a 1-O-acyl-sn-glycero-3-phosphate in which the acyl group is specified as caproyl (hexanoyl). It is a 1-acyl-sn-glycerol 3-phosphate and a hexanoate ester. It is a conjugate acid of a 1-caproyl-sn-glycero-3-phosphate(2-).

Scientific Research Applications

Physical and Chemical Properties

  • Critical Micellar Concentration (CMC): The CMC of 1-Hexanoyl-sn-glycero-3-phosphate and its analogs was determined to understand the physical-chemical characteristics of platelet-activating factor and its homologs. Various analytical techniques confirmed the high purity of individual derivatives, and it was found that at the molar concentrations usually employed in biological studies, these compounds are likely to be present as monomolecular species, indicating that their diverse biological activities might not be explained by physical parameters such as CMC (Kramp et al., 1984).

Metabolism and Enzymatic Pathways

  • Lysophospholipase D Pathway: Studies on rat brain microsomes revealed that this compound is involved in the lysophospholipase D pathway, where it is hydrolyzed and then dephosphorylated to form hexadecylglycerol. This pathway was previously unreported, indicating a novel route in lipid metabolism (Wykle & Schremmer, 1974). Further studies confirmed the presence of lysophospholipase D activity in various rat tissues, with the enzyme playing a role in hydrolyzing hexadecyl-sn-glycero-3-phosphoethanolamine and hexadecyl-sn-glycero-3-phosphocholine to yield hexadecyl-sn-glycero-3-phosphate (Wykle, Kraemer, & Schremmer, 1977).

Synthesis and Structural Analysis

  • Transacylase and Phospholipases in Synthesis: The synthesis of bis(monoacylglycero)phosphate from phosphatidylglycerol involves transacylase and phospholipase activities. The study provided insights into the biosynthesis pathway, indicating that these enzymes function in the lysosome-endosome compartment of the cell (Amidon, Brown, & Waite, 1996).

Biological Activities and Effects

  • Structure-Activity Analysis on Platelets: Lysophosphatidic acid (1-acyl-sn-glycero-3-phosphate or LPA), a structural analog of this compound, has been studied for its effects on human platelets. The study found that various analogs of LPA induced platelet aggregation and suggested that platelets might contain pharmacologically distinct receptor(s) for these compounds (Gueguen et al., 1999).

properties

Molecular Formula

C9H19O7P

Molecular Weight

270.22 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-phosphonooxypropyl] hexanoate

InChI

InChI=1S/C9H19O7P/c1-2-3-4-5-9(11)15-6-8(10)7-16-17(12,13)14/h8,10H,2-7H2,1H3,(H2,12,13,14)/t8-/m1/s1

InChI Key

FIMVTNBZKNVWDN-MRVPVSSYSA-N

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)(O)O)O

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)(O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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